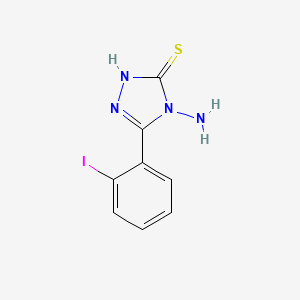

3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(2-iodophenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(2-iodophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring and the thione group in its structure contributes to its unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(2-iodophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, and under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(2-iodophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The amino group and the iodine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Reduction: Thiol derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(2-iodophenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(2-iodophenyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as β-lactamases, by binding to their active sites. This inhibition can prevent the degradation of β-lactam antibiotics, thereby enhancing their efficacy against resistant bacterial strains . Additionally, the compound’s ability to form stable complexes with metal ions can disrupt essential metal-dependent processes in microbial cells .

Comparison with Similar Compounds

Similar Compounds

4-Amino-1,2,4-triazole-3-thione: Shares the triazole and thione moieties but lacks the iodine substituent.

5-Amino-4-ethyl-4H-1,2,4-triazole-3-thiol: Contains an ethyl group instead of the iodophenyl group.

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of the iodophenyl group.

Uniqueness

The presence of the iodine atom in 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(2-iodophenyl)- imparts unique chemical and biological properties. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to specific targets. Additionally, the iodophenyl group can increase the compound’s lipophilicity, potentially improving its bioavailability and cellular uptake .

Biological Activity

The compound 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(2-iodophenyl)- is a member of the triazole family, known for its diverse biological activities. This compound exhibits potential as an antibacterial and antifungal agent, with various derivatives being synthesized to enhance its efficacy. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- IUPAC Name : 4-amino-3-(2-iodophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

- Molecular Formula : C9H10N4S

- Molecular Weight : 206.267 g/mol

- CAS Number : Not available

Antibacterial Activity

Research indicates that derivatives of triazole compounds exhibit significant antibacterial properties. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Amino Triazole | E. coli | 5 | |

| S. aureus | 2 | ||

| P. aeruginosa | 8 | ||

| B. subtilis | 1.56 | ||

| N-Allyl Derivative | Mycobacterium tuberculosis | 4–32 |

The compound has shown to be more potent than standard antibiotics like ampicillin and ciprofloxacin against several strains, particularly Gram-negative bacteria.

Antifungal Activity

In addition to antibacterial effects, the compound also demonstrates antifungal activity. A study reported that certain synthesized derivatives showed moderate antifungal activity against Candida albicans, with MIC values around 62.5 µg/mL for the most active derivative .

The biological activity of triazoles is often attributed to their ability to inhibit key enzymes involved in bacterial and fungal cell wall synthesis. For instance, molecular docking studies have suggested that these compounds can effectively bind to targets like DNA-gyrase and D-Alanyl-D-Alanine ligase, leading to disruption in essential cellular processes .

Case Studies

- Antibacterial Screening : A series of triazole derivatives were synthesized and screened against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenyl ring significantly influenced antibacterial potency. Compounds with a benzyl group at the 4-position exhibited stronger activity against Gram-positive strains compared to their phenyl counterparts .

- Antifungal Evaluation : New derivatives derived from triazole were tested for antifungal activity against various Candida species. The study highlighted that structural variations could lead to enhanced antifungal properties, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Properties

CAS No. |

868851-69-8 |

|---|---|

Molecular Formula |

C8H7IN4S |

Molecular Weight |

318.14 g/mol |

IUPAC Name |

4-amino-3-(2-iodophenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C8H7IN4S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) |

InChI Key |

TYSHIKMTOPLFJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2N)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.